molecular formula C9H12BrClN2 B1527386 3-Bromo-2-pyrrolidinopyridine, HCl CAS No. 1345471-58-0

3-Bromo-2-pyrrolidinopyridine, HCl

Cat. No.: B1527386
CAS No.: 1345471-58-0
M. Wt: 263.56 g/mol
InChI Key: BDMIKIWJODQUCT-UHFFFAOYSA-N
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Description

3-Bromo-2-pyrrolidinopyridine, HCl is a brominated pyridine derivative with a pyrrolidine ring attached to the pyridine core. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-pyrrolidinopyridine, HCl typically involves the bromination of 2-pyrrolidinopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination reactions with rigorous control of reaction parameters to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-pyrrolidinopyridine, HCl undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The major product of oxidation is typically the corresponding pyridine carboxaldehyde or carboxylic acid.

  • Reduction: The reduction of this compound can yield the corresponding pyrrolidinopyridine derivative without the bromine atom.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-pyrrolidinopyridine, HCl is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a tool in biochemical studies. In industry, it finds applications in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-2-pyrrolidinopyridine, HCl exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but often include interactions with nucleophilic sites or participation in electron transfer processes.

Comparison with Similar Compounds

3-Bromo-2-pyrrolidinopyridine, HCl is similar to other brominated pyridine derivatives such as 3-Bromo-2-methylpyridine and 3-Bromo-2-pyridinamine. its unique structural features, such as the presence of the pyrrolidine ring, distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity, making this compound a valuable compound in specific applications.

Properties

IUPAC Name

3-bromo-2-pyrrolidin-1-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2.ClH/c10-8-4-3-5-11-9(8)12-6-1-2-7-12;/h3-5H,1-2,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMIKIWJODQUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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